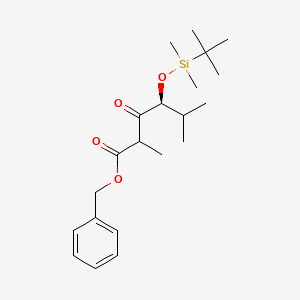
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl ether, and a 3-oxohexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) group, followed by the introduction of the benzyl group and the formation of the 3-oxohexanoate moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.
Substitution: The benzyl and TBS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or other binding pockets, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(1,3-thiazolidin-3-yl)carbonylpyrrolidine-1-carboxylate: This compound shares the TBS protection and similar structural motifs but differs in the core structure and functional groups.
Tert-butyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(1,3-thiazolidin-3-yl)carbonylpyrrolidine-1-carboxylate: Another similar compound with a different core structure and functional groups.
Uniqueness
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H34O4Si |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
benzyl (4S)-4-[tert-butyl(dimethyl)silyl]oxy-2,5-dimethyl-3-oxohexanoate |
InChI |
InChI=1S/C21H34O4Si/c1-15(2)19(25-26(7,8)21(4,5)6)18(22)16(3)20(23)24-14-17-12-10-9-11-13-17/h9-13,15-16,19H,14H2,1-8H3/t16?,19-/m0/s1 |
InChI Key |
NKHQRXFTODIREL-CVMIBEPCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(C)C(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)C(C)C(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















